N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide
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Description
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H14FN5O3 and its molecular weight is 367.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide” are yet to be identified. The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . .
Mode of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, potentially leading to a variety of biological effects .
Biochemical Pathways
Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to have good oral pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness.
Result of Action
Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that the compound could have a range of potential effects at the molecular and cellular level.
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3/c19-13-4-1-3-12(11-13)17-22-21-15-6-7-16(23-24(15)17)27-10-8-20-18(25)14-5-2-9-26-14/h1-7,9,11H,8,10H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYIQIAXXJOTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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